molecular formula C20H20N2O3 B11326057 2-methoxy-N-(8-propoxyquinolin-5-yl)benzamide

2-methoxy-N-(8-propoxyquinolin-5-yl)benzamide

Cat. No.: B11326057
M. Wt: 336.4 g/mol
InChI Key: CYPNUTUWLPSXJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-N-(8-propoxyquinolin-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(8-propoxyquinolin-5-yl)benzamide typically involves the condensation of 2-methoxybenzoic acid with 8-propoxyquinoline-5-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of benzamides often involves green chemistry approaches to minimize environmental impact. One such method includes the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth. This method is efficient, eco-friendly, and provides high yields .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(8-propoxyquinolin-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Formation of 2-methoxybenzoic acid derivatives.

    Reduction: Formation of 2-methoxy-N-(8-propoxyquinolin-5-yl)aniline.

    Substitution: Formation of various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

2-methoxy-N-(8-propoxyquinolin-5-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential as an anti-cancer agent due to its ability to inhibit cell proliferation.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and bacterial infections.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(8-propoxyquinolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. As a benzamide derivative, it can act as an inhibitor of certain enzymes or receptors. For example, it may inhibit the activity of protein kinases or other enzymes involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-N-(8-propoxyquinolin-5-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to other benzamide derivatives, it may exhibit enhanced potency and selectivity in its biological activities, making it a valuable compound for further research and development .

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

2-methoxy-N-(8-propoxyquinolin-5-yl)benzamide

InChI

InChI=1S/C20H20N2O3/c1-3-13-25-18-11-10-16(14-8-6-12-21-19(14)18)22-20(23)15-7-4-5-9-17(15)24-2/h4-12H,3,13H2,1-2H3,(H,22,23)

InChI Key

CYPNUTUWLPSXJH-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C2C(=C(C=C1)NC(=O)C3=CC=CC=C3OC)C=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.